(2Z)-2-[(butanoyloxy)imino]-N-(3,4-difluorophenyl)-2H-chromene-3-carboxamide
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Overview
Description
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a chromenylidene group, a difluorophenyl group, and a butanoate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromenylidene intermediate: This step involves the reaction of a suitable chromene derivative with a difluorophenyl isocyanate under controlled conditions to form the chromenylidene intermediate.
Coupling with butanoate: The chromenylidene intermediate is then reacted with a butanoate derivative in the presence of a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluorophenyl group, using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE can be compared with other similar compounds, such as:
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: This compound also contains a difluorophenyl group and is used in the preparation of photocatalysts.
(2Z)-N-(3,4-Difluorophenyl)-2-[(isobutyryloxy)imino]-2H-chromene-3-carboxamide: Another compound with a similar chromene structure, used in various research applications.
The uniqueness of [(2Z)-3-[(3,4-DIFLUOROPHENYL)CARBAMOYL]-2H-CHROMEN-2-YLIDENE]AMINO BUTANOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16F2N2O4 |
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Molecular Weight |
386.3 g/mol |
IUPAC Name |
[(Z)-[3-[(3,4-difluorophenyl)carbamoyl]chromen-2-ylidene]amino] butanoate |
InChI |
InChI=1S/C20H16F2N2O4/c1-2-5-18(25)28-24-20-14(10-12-6-3-4-7-17(12)27-20)19(26)23-13-8-9-15(21)16(22)11-13/h3-4,6-11H,2,5H2,1H3,(H,23,26)/b24-20- |
InChI Key |
PPIYFMVBVWYMSE-GFMRDNFCSA-N |
Isomeric SMILES |
CCCC(=O)O/N=C\1/C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Canonical SMILES |
CCCC(=O)ON=C1C(=CC2=CC=CC=C2O1)C(=O)NC3=CC(=C(C=C3)F)F |
Origin of Product |
United States |
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